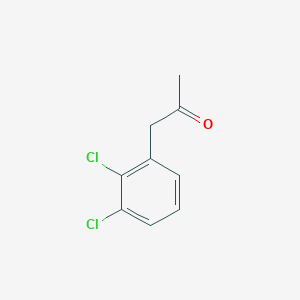

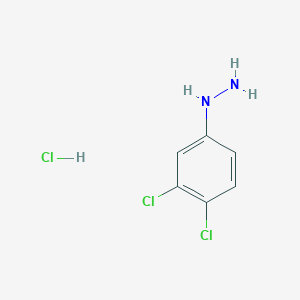

1-(2,3-Dichlorophenyl)propan-2-one

Descripción general

Descripción

1-(2,3-Dichlorophenyl)propan-2-one belongs to a class of organic compounds known for their diverse chemical properties and reactions. The chlorophenyl group attached to the propanone moiety significantly impacts its reactivity and physical characteristics. This compound is synthesized through various organic reactions, including the Claisen-Schmidt condensation, highlighting its importance in organic chemistry and material science.

Synthesis Analysis

The synthesis of related chlorophenyl propanone compounds involves base-catalyzed Claisen-Schmidt condensation reactions between substituted benzaldehydes and acetophenones. For example, Salian et al. (2018) synthesized compounds through the Claisen-Schmidt reaction, demonstrating the method's effectiveness for chlorophenyl derivatives (Salian et al., 2018).

Molecular Structure Analysis

Molecular structure and vibrational analyses are conducted using techniques such as FT-IR, NBO, and X-ray diffraction. For instance, Mary et al. (2015) used HF and DFT methods to analyze the molecular structure, indicating that computational methods agree well with experimental data for chlorophenyl compounds (Mary et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving this compound are characterized by their ability to undergo further functionalization. The presence of the dichlorophenyl group allows for reactions such as nucleophilic substitutions and additions, which are pivotal in synthesizing more complex molecules.

Physical Properties Analysis

Physical properties, including melting point, boiling point, and solubility, are influenced by the dichlorophenyl group's electronic effects and steric hindrance. These properties are crucial for determining the compound's applications and behavior in various solvents and conditions.

Chemical Properties Analysis

Chemical properties, such as reactivity towards different reagents, stability under various conditions, and the potential for further transformations, highlight the versatility of this compound. Its interactions, particularly those involving the carbonyl and chlorophenyl functionalities, define its utility in organic synthesis.

Aplicaciones Científicas De Investigación

Environmental Impact and Degradation

- Chlorinated compounds such as chlorophenols have been extensively studied for their environmental impact, particularly their toxicity to aquatic life and potential for bioaccumulation. Studies on chlorophenols, a related class of compounds, suggest that they exert moderate toxic effects on both mammalian and aquatic life, with certain chlorophenols showing considerable toxicity upon long-term exposure to fish. The persistence of these compounds in the environment can vary, significantly influenced by the presence of adapted microflora capable of biodegrading them. However, under certain conditions, their persistence may become moderate to high, posing environmental risks due to their strong organoleptic effects (Krijgsheld & Gen, 1986).

Analytical and Degradation Studies

- The degradation of chlorinated phenols by zero-valent iron (ZVI) and iron-based bimetals has been a significant focus, highlighting the potential for efficient dechlorination processes. This research is relevant for understanding the mechanisms behind the removal of chlorinated compounds from the environment, including sorption, co-precipitation, and dechlorination. Iron-based bimetallic systems, in particular, have shown superior performance in dechlorination processes, overcoming the limitations of surface passivation encountered with ZVI. This indicates the potential for using similar metal-based approaches for the degradation of a wide range of chlorinated organic pollutants, possibly including compounds similar to “1-(2,3-Dichlorophenyl)propan-2-one” (Gunawardana, Singhal, & Swedlund, 2011).

Mecanismo De Acción

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

It is suggested that the compound may interact with its targets through hydrogen bonding, forming a stable complex .

Pharmacokinetics

The compound’s molecular weight (20307) suggests that it may have good bioavailability .

Result of Action

Similar compounds have been known to induce various cellular responses, including changes in enzyme activity and signal transduction .

Direcciones Futuras

Propiedades

IUPAC Name |

1-(2,3-dichlorophenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O/c1-6(12)5-7-3-2-4-8(10)9(7)11/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDICTTCDZLICHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=C(C(=CC=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370487 | |

| Record name | 1-(2,3-Dichlorophenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

102052-39-1 | |

| Record name | 1-(2,3-Dichlorophenyl)-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102052-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,3-Dichlorophenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

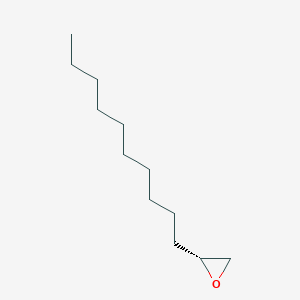

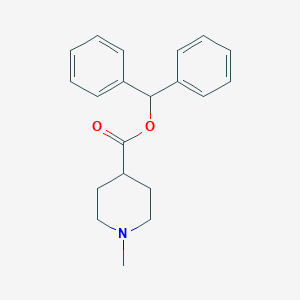

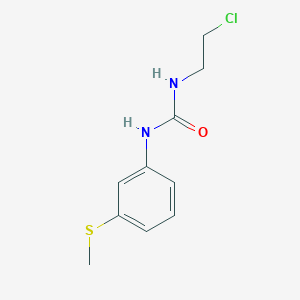

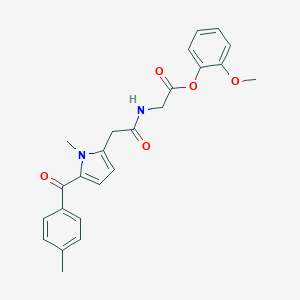

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one](/img/structure/B11112.png)

![6,15,24,33-Tetratert-butyl-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12(39),13(18),14,16,19,21(38),22(27),23,25,28,30(37),31(36),32,34-icosaene](/img/structure/B11131.png)

![2-[(4-chloro-2-nitrophenyl)azo]-N-(2,4-dimethylphenyl)-3-oxobutyramide](/img/structure/B11137.png)